Zolmitriptan D6
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Description
Zolmitriptan D6, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 293.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Zolmitriptan D6, also known as Zolmitriptan-D6 (Major), primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists. The 5-HT receptors play a crucial role in the transmission of pain signals in the brain, making them a key target in the treatment of migraines .
Mode of Action
This compound interacts with its targets by binding with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . This binding action leads to vasoconstriction in intracranial blood vessels. Additionally, this compound can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
This compound affects the serotonin (5-HT) pathway. It acts as an agonist at the 5-HT1B/1D/1F receptors, leading to vasoconstriction of intracranial blood vessels, which is a key factor in relieving migraine symptoms . This compound is metabolized in the liver, likely via the cytochrome P450 (CYP1A2) pathway and by monoamine oxidase (MAO) .
Pharmacokinetics
This compound has a mean elimination half-life of approximately three hours following oral or nasal administration . It is rapidly absorbed and detectable within the plasma, within 2 to 5 minutes for the nasal spray and within 15 minutes for the tablet . This compound reaches peak plasma levels in 2–4 hours, with good levels maintained for up to 6 hours .
Result of Action
The primary result of this compound’s action is the relief of migraine symptoms. By acting as an agonist at the 5-HT1B/1D/1F receptors, it causes vasoconstriction in intracranial blood vessels, which helps to alleviate the pain associated with migraines . In clinical studies, this compound has been shown to be effective in providing pain freedom at 2 hours when administered as a nasal spray .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Some degradation (mineralisation) has been observed in water-sediment and terrestrial soil degradation studies . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.1 x 10-5, which means use of this compound is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Zolmitriptan D6, like Zolmitriptan, interacts with 5-HT 1B/1D/1F receptors . These interactions play a crucial role in the biochemical reactions that this compound is involved in. The compound’s action on these receptors causes vasoconstriction in intracranial blood vessels . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Cellular Effects
This compound influences cell function by acting on the 5-HT 1B/1D/1F receptors . This action can lead to vasoconstriction in intracranial blood vessels, potentially affecting cellular processes in the brain . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings, which can have effects on various types of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action on 5-HT 1B/1D/1F receptors . By binding to these receptors, this compound can cause vasoconstriction in intracranial blood vessels . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Temporal Effects in Laboratory Settings
It is known that Zolmitriptan, the parent compound, has a half-life of approximately 3 hours .
Dosage Effects in Animal Models
Studies on Zolmitriptan have shown that it can be effective in treating migraines at doses of 2.5 and 5 mg .
Metabolic Pathways
This compound is likely metabolized in the liver, similar to Zolmitriptan . Studies suggest that Zolmitriptan is metabolized by CYP1A2, as well as by monoamine oxidase (MAO) . This results in three major metabolites: an active N-desmethyl metabolite, as well as inactive N-oxide and others .
Transport and Distribution
It is known that Zolmitriptan is metabolized in the liver and excreted via the kidneys .
Subcellular Localization
Given its action on 5-HT 1B/1D/1F receptors, it is likely that it localizes to areas of the cell where these receptors are present .
Properties
IUPAC Name |
(4S)-4-[[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-MYLWHKILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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